molecular formula C5H10O3 B556070 (R)-2-hydroxy-3-methylbutanoic acid CAS No. 17407-56-6

(R)-2-hydroxy-3-methylbutanoic acid

Cat. No. B556070
CAS RN: 17407-56-6
M. Wt: 118.13 g/mol
InChI Key: NGEWQZIDQIYUNV-SCSAIBSYSA-N
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Description

(R)-2-hydroxy-3-methylbutanoic acid, commonly known as (R)-2-hydroxyisobutyric acid (RHIBA), is a naturally occurring organic compound found in a variety of plants, animals, and microorganisms. RHIBA is a chiral molecule with a single asymmetric carbon atom, and it is an important intermediate in the biosynthesis of amino acids, fatty acids, and other compounds. It is also an important metabolite in humans, playing a role in energy metabolism, muscle contraction, and cell signaling. In

Scientific Research Applications

1. Aroma Compounds in Alcoholic Beverages

Gracia-Moreno et al. (2015) developed a method for the quantitative determination of hydroxy acids, including 2-hydroxy-3-methylbutanoic acid, which are precursors to relevant aroma compounds in wine and other alcoholic beverages. This study is the first specific analysis of these analytes in wine and other alcoholic beverages, with implications for understanding sensory effects in these drinks Gracia-Moreno, R. Lopez, & V. Ferreira, 2015.

2. Chemical and Sensory Characteristics in Wine

Gammacurta et al. (2018) investigated the chemical and sensory characteristics of ethyl 2-hydroxy-3-methylbutanoate, an ester form of 2-hydroxy-3-methylbutanoic acid, in wines. Their study determined the enantiomeric distribution and sensory characteristics of this compound in wine, contributing to the understanding of its role in wine aroma Gammacurta, Tempère, Marchand, Moine, & Revel, 2018.

3. Conformational Equilibria and NMR Studies

Korver and Gorkom (1974) reported on the chiroptical properties and conformational equilibria of several 2-methyl substituted carboxylic acids, including (R)-2-hydroxy-2-methylbutanoic acid. Their findings contribute to the understanding of the structural characteristics of these acids Korver & Gorkom, 1974.

4. Synthesis and Applications in Medicinal Chemistry

Thaisrivongs et al. (1987) described a stereoselective synthesis of a carboxylic acid related to 2-hydroxy-3-methylbutanoic acid, useful in the preparation of renin inhibitory peptides. This research has implications for the development of drugs targeting the renin-angiotensin system Thaisrivongs, Pals, Kroll, Turner, & Han, 1987.

5. Chemoenzymatic Synthesis

Andruszkiewicz, Barrett, and Silverman (1990) developed a method for the chemoenzymatic synthesis of (R)- and (S)-4-Amino-3-methylbutanoic acids, showcasing the versatility of this compound in chemical synthesis Andruszkiewicz, Barrett, & Silverman, 1990.

Mechanism of Action

Action Environment:

: DrugBank: ®-Mandelic acid

properties

IUPAC Name

(2R)-2-hydroxy-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEWQZIDQIYUNV-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17407-56-6
Record name (-)-2-Hydroxy-3-methylbutyric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17407-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyisovaleric acid, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017407566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-HYDROXYISOVALERIC ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IDC1ORH8V7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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